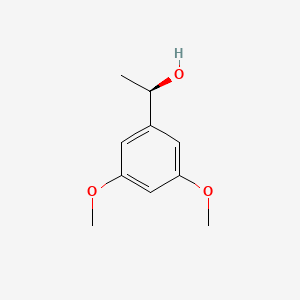

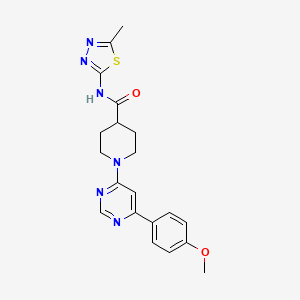

(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol

Overview

Description

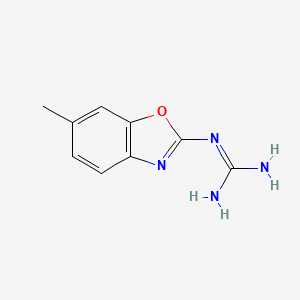

“(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 78398-36-4 . It has a molecular weight of 182.22 and its molecular formula is C10H14O3 . The IUPAC name for this compound is ®-1-(3,5-dimethoxyphenyl)ethan-1-ol .

Molecular Structure Analysis

The InChI code for “(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol” is 1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 . The InChI key is PZBLFTYDFZODAW-SSDOTTSWSA-N .

Scientific Research Applications

Toxicological Assessments

Toxicology studies focus on understanding the adverse effects of chemical substances on living organisms. In the context of substances similar to "(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol," research has been conducted on novel psychoactive substances like 25C-NBOMe, which shares a structural similarity due to the presence of methoxyphenyl groups. For instance, a study detailed a fatal overdose case involving 25C-NBOMe, highlighting the critical need for understanding the toxicological profiles of such compounds (Andreasen et al., 2015).

Environmental Monitoring

Research in environmental science has involved the detection and quantification of brominated flame retardants in various matrices. These studies are crucial for assessing human and ecological exposure to hazardous substances. For example, an investigation into the contamination of indoor dust and air by brominated flame retardants at Vietnamese informal e-waste recycling sites was conducted to evaluate non-dietary human exposure (Tue et al., 2013).

Analytical Method Development

The development of analytical methods for detecting and quantifying chemical substances in biological and environmental samples is fundamental to toxicology and environmental monitoring. Studies have elaborated on methodologies using high-performance liquid chromatography and mass spectrometry for identifying novel psychoactive substances, including derivatives similar to "(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol," in biological material (Wiergowski et al., 2017).

Human Exposure and Risk Assessment

Assessing the risk of human exposure to chemicals requires comprehensive studies on their presence in the environment and potential health impacts. Research on brominated flame retardants in house dust from e-waste recycling areas provides insights into human exposure pathways and the significance of non-dietary exposure (Wang et al., 2010).

Safety and Hazards

The safety information for “(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol” includes several hazard statements: H227, H315, H319, H335 . The compound also has several precautionary statements: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name |

(1R)-1-(3,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBLFTYDFZODAW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide](/img/structure/B2531785.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)

![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)